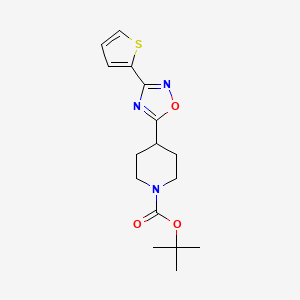![molecular formula C14H16N4 B7458509 4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile](/img/structure/B7458509.png)
4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile, also known as Ro-20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase 4 (PDE4). It is a small molecule drug that has been widely used in scientific research for its ability to modulate cAMP signaling pathways.
Wirkmechanismus
4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile is a selective inhibitor of PDE4, which is an enzyme that degrades cAMP. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to downstream effects such as the activation of PKA and the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce inflammation and airway hyperresponsiveness in animal models of asthma.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile is its selectivity for PDE4, which allows for specific modulation of cAMP signaling pathways. However, one limitation of this compound is its relatively low potency, which can require high concentrations of the drug to achieve desired effects.
Zukünftige Richtungen
For 4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile research could include the development of more potent analogs of the drug, the investigation of its effects on other signaling pathways, and the exploration of its potential therapeutic applications in diseases such as cancer and asthma. Additionally, further studies could be conducted to elucidate the mechanisms underlying this compound's effects on cAMP signaling pathways.
Synthesemethoden
4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile can be synthesized using a multi-step process starting from 4-nitrobenzonitrile. The first step involves the reduction of 4-nitrobenzonitrile to 4-aminobenzonitrile using a reducing agent such as iron powder. The second step involves the reaction of 4-aminobenzonitrile with 3-bromopropylamine to form 4-[(3-aminopropyl)amino]benzonitrile. The final step involves the reaction of 4-[(3-aminopropyl)amino]benzonitrile with imidazole to form this compound.
Wissenschaftliche Forschungsanwendungen
4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile has been widely used in scientific research for its ability to modulate cAMP signaling pathways. It has been shown to inhibit the degradation of cAMP by PDE4, leading to an increase in intracellular cAMP levels. This increase in cAMP levels can have a variety of downstream effects, including the activation of protein kinase A (PKA) and the regulation of gene expression.
Eigenschaften
IUPAC Name |
4-[(3-imidazol-1-ylpropylamino)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c15-10-13-2-4-14(5-3-13)11-16-6-1-8-18-9-7-17-12-18/h2-5,7,9,12,16H,1,6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEUKWWOOLHYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCN2C=CN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylethanol](/img/structure/B7458448.png)



![2-methylpropyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458476.png)
![N-(methylcarbamoyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7458488.png)

![2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether](/img/structure/B7458507.png)


![4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B7458527.png)